molecular formula C18H15IN2O3S2 B2498759 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892850-15-6

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2498759
CAS No.: 892850-15-6
M. Wt: 498.35
InChI Key: MHKWJISQINBDHC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two privileged pharmacophores: a benzenesulfonyl group and a 4-iodophenyl-substituted 1,3-thiazole ring. The benzenesulfonamide moiety is a classic scaffold in drug discovery, known for its presence in compounds with a range of biological activities, including antimicrobial and enzyme inhibitory action. The 1,3-thiazole core is a well-established heterocycle frequently explored for its antiprotozoal potential. Research on structurally related N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide derivatives has demonstrated promising in vitro activity against parasites such as Trichomonas vaginalis, with some compounds exhibiting higher potency than the standard drug metronidazole. The specific substitution pattern on this compound, particularly the iodine atom on the phenyl ring, makes it a valuable intermediate for further chemical exploration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is provided for research purposes to investigate new therapeutic agents, particularly in infectious disease and chemical biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKWJISQINBDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring and benzenesulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the iodophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins.

Biological Activity

The compound 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, molecular interactions, and structural characteristics.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring, a benzenesulfonyl group, and an iodophenyl moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C16H15IN2O2S
  • Molecular Weight : 408.37 g/mol

The presence of iodine in the structure may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown effectiveness against various bacterial strains. For instance, research demonstrated that derivatives similar to this compound possess activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

Thiazole derivatives are also noted for their anticancer activities. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines. Studies have reported that compounds with similar structures can inhibit cell proliferation by interfering with cell cycle regulation and inducing programmed cell death .

The mechanism of action for thiazole-based compounds often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity to target proteins, while the iodine atom could play a role in stabilizing the compound's conformation during interactions. This dual functionality allows for modulation of biological pathways relevant to disease processes .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating superior efficacy .

CompoundMIC (µg/mL)Target Bacteria
Standard Antibiotic32Staphylococcus aureus
This compound16Staphylococcus aureus

Study 2: Anticancer Activity

A study investigating the antiproliferative effects of thiazole derivatives on cancer cell lines revealed that this compound significantly reduced viability in MCF-7 breast cancer cells. The IC50 value was calculated at 10 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Formation of the 4-(4-iodophenyl)-1,3-thiazol-2-amine core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions .
  • Step 2 : Sulfonylation using benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C) to minimize side reactions .
  • Step 3 : Coupling with propanamide via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane .
    • Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor reactions with TLC and confirm structures via 1H^1H-NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Key Techniques :

  • NMR Spectroscopy :
  • 1H^1H-NMR: Look for the thiazole proton (δ 7.8–8.2 ppm), sulfonyl-adjacent methylene (δ 3.5–4.0 ppm), and iodophenyl aromatic protons (δ 7.3–7.7 ppm) .
  • 13C^{13}C-NMR: Confirm the sulfonyl group (δ ~110 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : HRMS should show the molecular ion peak [M+H]+^+ with accurate mass matching the formula C18H14IN3O3S2C_{18}H_{14}IN_3O_3S_2 .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assay Design :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at concentrations 1–100 μM .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Analysis Framework :

  • Pharmacokinetics : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose Optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic pathways .

Q. What strategies improve reaction yields during the sulfonylation step, particularly with sterically hindered intermediates?

  • Optimization Approaches :

  • Solvent Selection : Use DMF or DMSO to enhance sulfonyl chloride reactivity .
  • Temperature Gradients : Gradual warming (0°C → room temperature) reduces side-product formation .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Yield Monitoring : Compare yields via 1H^1H-NMR integration of product vs. starting material .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the iodophenyl moiety?

  • SAR Design :

  • Analog Synthesis : Replace iodine with other halogens (Br, Cl) or electron-withdrawing groups (NO2_2) .
  • Biological Testing : Compare IC50_{50} values in enzyme assays to evaluate halogen-dependent potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess halogen bonding interactions with target proteins .

Q. What advanced purification techniques address challenges in isolating isomers or polymorphs?

  • Techniques :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak® column (mobile phase: hexane/isopropanol) .
  • Crystallography : Optimize crystal growth via vapor diffusion (e.g., methanol/diethyl ether) to confirm polymorph identity .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas use) to mitigate batch-to-batch variability .

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